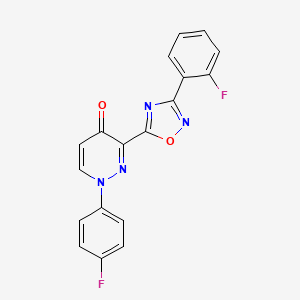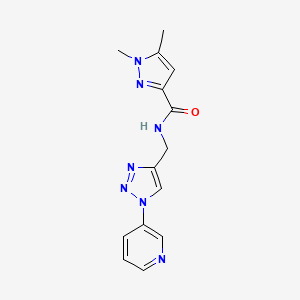
1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide" is a complex molecule that likely contains a pyrazole core structure, which is a common feature in various pharmaceuticals and organic compounds. The molecule is characterized by the presence of multiple heterocyclic rings, including pyrazole, triazole, and pyridine moieties. These rings are known for their diverse chemical reactivity and are often used in drug design due to their ability to interact with biological targets.
Synthesis Analysis
Although the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related pyrazole derivatives can be insightful. For instance, the synthesis of a pyrazole carboxamide derivative is described in Paper 1, where a highly substituted pyrazole skeleton was constructed using NMR spectroscopy and mass spectrometry techniques. The process involved identifying substituents on the heterocyclic skeleton, including a pyrazole ring carbon atom, a fluorinated alkyl group, a fluorophenyl substituent, and a carbamoyl group with a methyl residue . Similarly, Paper 2 discusses the functionalization reactions of a pyrazole carboxylic acid, which was converted into a pyrazole carboxamide via reaction with 2,3-diaminopyridine . These studies suggest that the synthesis of such compounds often requires careful selection of reactants and conditions to achieve the desired substitution pattern on the heterocyclic core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods, as demonstrated in Paper 1. The study involved a detailed structure elucidation process using NMR spectroscopy, where the comparison of predicted and observed carbon-13 chemical shifts was crucial for determining the structure of the compound . The molecular structure of such compounds is typically characterized by the arrangement of substituents around the heterocyclic core, which can significantly influence the compound's chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is diverse and can be influenced by the nature of the substituents attached to the core. In Paper 2, the reaction of a pyrazole carboxylic acid chloride with 2,3-diaminopyridine was studied, leading to the formation of a pyrazole carboxamide and an imidazo[4,5-b]pyridine derivative . The study also examined the reaction mechanism theoretically, suggesting that the reactivity of such compounds can be complex and may involve multiple pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The presence of multiple heterocyclic rings and substituents can affect properties such as solubility, melting point, and reactivity. While the specific properties of "1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide" are not provided in the papers, the studies on related compounds suggest that NMR spectroscopy and mass spectrometry are valuable tools for analyzing these properties . The substituents' electronic effects and steric hindrance can also influence the compound's ability to participate in chemical reactions and its interaction with biological targets.
属性
IUPAC Name |
1,5-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-10-6-13(18-20(10)2)14(22)16-7-11-9-21(19-17-11)12-4-3-5-15-8-12/h3-6,8-9H,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEADVYKJJRFELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
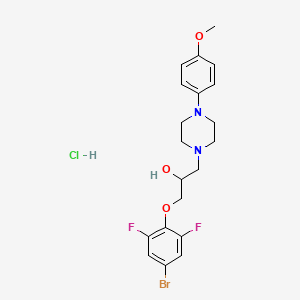
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
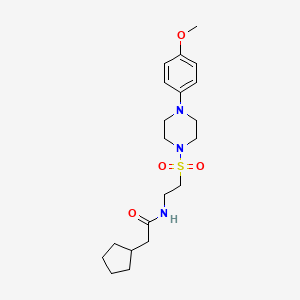
![5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B3001584.png)
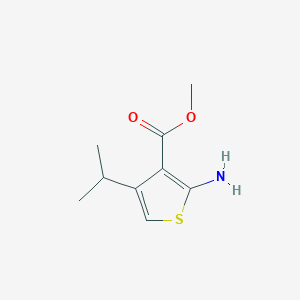
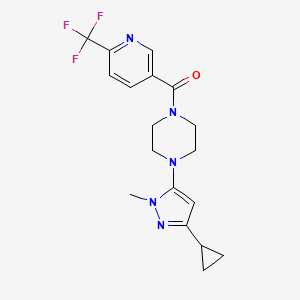



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

